molecular formula C2H6ClF2NO B12982668 N-(2,2-Difluoroethyl)hydroxylamine hydrochloride

N-(2,2-Difluoroethyl)hydroxylamine hydrochloride

Cat. No.: B12982668
M. Wt: 133.52 g/mol
InChI Key: PBMNALXLSJWPCY-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C2H6ClF2NO. It is a derivative of hydroxylamine, where the hydroxylamine moiety is substituted with a 2,2-difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to produce the compound efficiently and with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(2,2-Difluoroethyl)hydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the 2,2-difluoroethyl group, which enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Difluoroethyl)hydroxylamine hydrochloride is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C2H6ClF2NO

Molecular Weight

133.52 g/mol

IUPAC Name

N-(2,2-difluoroethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C2H5F2NO.ClH/c3-2(4)1-5-6;/h2,5-6H,1H2;1H

InChI Key

PBMNALXLSJWPCY-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)NO.Cl

Origin of Product

United States

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